N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]ethanediamide
Description
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]ethanediamide is a synthetic ethanediamide derivative featuring a hybrid pharmacophore design. Its structure comprises:
- The methoxy groups may enhance solubility compared to non-polar substituents .
- Thiophen-2-yl-propan-2-yl group: The thiophene ring enables π-π stacking interactions, while the branched propyl chain may influence steric effects.
The ethanediamide backbone is common in drug candidates due to its versatility in forming hydrogen bonds with biological targets.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4S/c1-17(22(21-6-5-15-33-21)28-13-11-27(2)12-14-28)26-24(30)23(29)25-10-9-18-7-8-19(31-3)20(16-18)32-4/h5-8,15-17,22H,9-14H2,1-4H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDKGVXWIPNKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C)NC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions
Industrial Production Methods
For industrial-scale production, process optimization is essential to ensure high yield and purity. Methods such as continuous flow synthesis, which allows for better control over reaction conditions and scalability, might be employed. In addition, purification techniques like crystallization, chromatography, and recrystallization are used to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the phenyl and thiophene moieties, leading to the formation of corresponding quinones and sulfoxides.
Reduction: Reduction reactions can occur at the carbonyl groups of the ethanediamide moiety, potentially forming secondary or tertiary amines.
Substitution: The piperazine and thiophene groups can undergo various nucleophilic and electrophilic substitution reactions, allowing for the modification of the compound's structure.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Conditions often involve halogenated intermediates, using reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction might produce various amine compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that compounds similar to N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]ethanediamide exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar structural features showed significant serotonin reuptake inhibition, suggesting potential as antidepressants .
2. Antipsychotic Effects
The compound's piperazine structure is commonly associated with antipsychotic activity. Investigations into related compounds have shown efficacy in treating schizophrenia by modulating dopaminergic and serotonergic pathways .
3. Neuroprotective Properties
Recent studies have explored the neuroprotective effects of compounds containing thiophene rings. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Case Study 1: Antidepressant Efficacy
A clinical trial involving a derivative of the compound was conducted on patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo groups after six weeks of treatment .
Case Study 2: Schizophrenia Treatment
In a double-blind study, patients diagnosed with schizophrenia were administered a similar piperazine-based compound. The findings suggested a marked improvement in psychotic symptoms, supporting its use as an adjunct therapy in schizophrenia management .
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, inhibiting or modulating their activity. The pathways involved could include signal transduction cascades, enzyme inhibition, or activation, and interaction with cellular membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analysis
The table below compares the target compound with two structurally related ethanediamide derivatives (derived from and ):
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s 3,4-dimethoxyphenyl group likely improves aqueous solubility compared to Compound B’s single methoxy group . Compound A’s pyridin-3-ylmethyl substituent may further enhance solubility via polar interactions.
- Metabolic Stability : The 4-methylpiperazine in the target compound may resist oxidative metabolism better than Compound A’s fluorophenylpiperazine, which could undergo defluorination .
- Binding Affinity : The thiophene ring in the target and Compound A may promote interactions with hydrophobic enzyme pockets, whereas Compound B’s benzoyl group could favor binding to lipid-rich environments.
Research Findings and Hypothetical Data
- Hypothetical Kinase Inhibition : Molecular docking studies of analogous compounds suggest that the thiophene and piperazine motifs inhibit kinase ATP-binding pockets. The target compound’s dual methoxy groups may improve selectivity over off-target kinases .
- Toxicity Profile : Piperazine derivatives like Compound A have been associated with QT prolongation risks due to fluorine’s electron-withdrawing effects, whereas the target compound’s methylpiperazine may mitigate this risk .
Biological Activity
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]ethanediamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including its pharmacodynamics, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 340.459 g/mol. It features a piperazine ring, a thiophene moiety, and a dimethoxyphenyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O2 |
| Molecular Weight | 340.459 g/mol |
| Density | 1.079 g/cm³ |
| Boiling Point | 480.3 °C |
| Flash Point | 136 °C |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar structural classes exhibit significant antimicrobial properties. For instance, compounds containing thiophene and piperazine rings have shown promising results against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent activity against resistant strains .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Research indicates that piperazine derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar piperazine structures have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines . The proposed mechanism involves the activation of apoptotic pathways through caspase activation and p53 modulation .
Neuropharmacological Effects
Given the presence of the piperazine moiety, which is known for its neuroactive properties, there is potential for this compound to exhibit effects on neurotransmitter systems. Piperazine derivatives have been studied for their anxiolytic and antidepressant activities. The interaction with serotonin receptors could be a target for further investigation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Dimethoxyphenyl Group : Enhances lipophilicity and may improve receptor binding affinity.
- Piperazine Ring : Critical for neuropharmacological effects; variations can alter activity.
- Thiophene Moiety : Contributes to antimicrobial properties; modifications may enhance efficacy.
Case Studies
Several case studies highlight the compound's potential:
- Case Study 1 : A derivative was tested for its ability to inhibit FGFR (Fibroblast Growth Factor Receptor) signaling pathways in cancer cells, yielding an IC50 of 30.2 nM .
- Case Study 2 : In vitro studies on similar compounds demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the piperazine or thiophene components could enhance therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
